molecular formula C10H9N3O B3065254 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide CAS No. 33859-54-0

3-Methyl-6-phenyl-1,2,4-triazine 4-oxide

Cat. No.: B3065254
CAS No.: 33859-54-0
M. Wt: 187.2 g/mol
InChI Key: BJIXGJNMHUVHDB-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-1,2,4-triazine 4-oxide is a heterocyclic compound that belongs to the class of 1,2,4-triazine N-oxides.

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-4-oxido-6-phenyl-1,2,4-triazin-4-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-11-12-10(7-13(8)14)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIXGJNMHUVHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(N=N1)C2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340894
Record name 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33859-54-0
Record name 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of hydrazono-phenyl-acetaldehyde oxime (28 g, 168 mmol) at room temperature under nitrogen in dichloromethane (300 ml) was added trimethyl orthoacetate (19 ml, 168 mmol) and p-toluenesulfonic acid (1.6 g, 8.4 mmol). The reaction mixture was stirred for 18 h and then concentrated in vacuo. Xylene (300 ml) was added followed by trimethyl orthoacetate (19 ml, 168 mmol) and the mixture heated to 130° C. for 2 h. The reaction mixture was evaporated in vacuo. The residue was purified by flash chromatography (SiO2; 50% EtOAc in hexanes) and the product was recrystallised from a mixture of dichloromethane and ethyl acetate to afford the title compound as a white solid (11.5 g). δH (400 MHz; CDCl3) 2.86 (3H, s), 7.57 (3H, m), 7.99 (2H, m), 8.52 (1H, s). m/z (ES+) 188 (M+1).
Name
hydrazono-phenyl-acetaldehyde oxime
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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